2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an acetamide-linked 4-ethoxyphenyl ester. Its molecular formula is C26H26N2O6, with an average molecular mass of 462.502 g/mol and a monoisotopic mass of 462.179087 Da .
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-3-29-21-8-4-18(5-9-21)16-23(27)30-17-22(26)25-14-12-24(13-15-25)19-6-10-20(28-2)11-7-19/h4-11H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIIJDZCNOFNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl 2-bromoacetate under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acetate moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release. The binding of the compound to these receptors can modulate their activity, leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitutents : The target compound’s 4-ethoxyphenyl ester distinguishes it from analogs with thiazole (e.g., 13, 16) or oxadiazole (e.g., 4e) moieties. These groups influence solubility and receptor binding .
- Electron-Withdrawing vs. Electron-Donating Groups : Compound 4e (with a nitro group) demonstrates enhanced MAO-A inhibition (IC50 ~52× reference drug), highlighting the role of electron-withdrawing substituents in activity . The target’s ethoxy group (electron-donating) may favor different interactions.
Physicochemical Properties
Notes:
- The target’s ester and ether groups likely increase hydrophilicity compared to purely aromatic analogs like 13.
- Melting points for urea-containing analogs (e.g., 10o: 188–190°C) are lower than thiazole derivatives (e.g., 13: 289–290°C), suggesting crystallinity differences .
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 372.43 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the realm of neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 372.43 g/mol |
| LogP | 3.55 |
| Polar Surface Area | 79 Å |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives often act as antagonists or agonists at serotonin (5-HT) receptors, dopamine receptors, and other neurotransmitter systems, influencing mood and behavior.
Receptor Interaction
Research indicates that compounds similar to this compound exhibit:
- Serotonin Receptor Modulation : Potential activity at 5-HT1A and 5-HT2A receptors.
- Dopaminergic Activity : Possible effects on D2 dopamine receptors, which may influence psychotropic effects.
Antimicrobial Activity
In vitro studies have demonstrated that related piperazine compounds exhibit significant antimicrobial properties. For instance, compounds tested against various bacterial strains showed varying degrees of inhibition, suggesting potential applications in treating infections.
Antioxidant Properties
Antioxidant assays indicate that this compound may possess free radical scavenging abilities, contributing to its potential therapeutic effects in oxidative stress-related conditions.
Case Studies
- Neuropharmacological Study : A study evaluated the effects of a similar piperazine derivative on anxiety-like behaviors in rodent models. Results indicated that administration significantly reduced anxiety levels compared to control groups, suggesting anxiolytic properties.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various piperazine derivatives, including this compound. Results showed effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to optimize its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
